2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
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Overview
Description
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a phenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative. This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The chlorinated quinoline derivative is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide moiety.
Hydroxylation and Methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the appropriate positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide
- 2-chloro-N-((6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
Uniqueness
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to the presence of both hydroxy and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-11-12-22-17(13-16)14-18(23(28)26-22)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMAGGIWYOPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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